2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline
Overview
Description
2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline is a useful research compound. Its molecular formula is C18H14N2O and its molecular weight is 274.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.110613074 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound 2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline and its derivatives have been synthesized through various methods. Some studies describe the synthesis of similar compounds through one-carbon bridging units to prepare angular imidazo isoquinoline systems with varying substituents. Methods used for synthesis include the cyclization of phenacylisoquinolinium bromide, reaction of a-bromoacetophenone phenylsulfonylhydrazones with isoquinoline, and condensation reactions (Deady & Kachab, 1986; Rui Hou et al., 2004).
Characterization and Structural Analysis : Extensive structural characterization of these compounds has been performed using techniques like HRMS, NMR spectra analyses, and single crystal X-ray diffraction. For instance, certain isomeric compounds have been characterized to understand their molecular planarity and the formation modes of intermolecular interactions (Lu & He, 2012).
Application in Material Sciences
- Electroluminescence and Optical Properties : Certain derivatives of this compound have shown potential in material sciences, particularly in the creation of organic light-emitting diodes (OLEDs). Studies have explored the electroluminescence behaviour of π-conjugated imidazole–isoquinoline derivatives, analyzing their photophysical, electrochemical, and thermal properties. Some compounds demonstrated ideal blue emission and the ability to produce “pure” white light, comprising blue light from excimers and orange light from electromers (Nagarajan et al., 2014).
Chemical Properties and Reactions
Photocatalytic Radical Cascade Cyclization : A novel method for the synthesis of benzo[4,5]imidazo[2,1-a]isoquinolin derivatives has been established using visible-light-induced radical cascade cyclization. This method showcases good functional group tolerance and a wide substrate scope, forming derivatives containing CH2CN/CF2COOEt/CF3 in good to excellent yields under mild conditions (Liang Liu et al., 2020).
Anion Recognition and Fluorescence Quenching : Some studies have investigated the anion recognition properties of derivatives of this compound. For instance, certain compounds have demonstrated solvent-dependent fluorescence emission and the ability to undergo fluorescence quenching upon interaction with polyhydroxy compounds due to hydrogen bonding interactions (Tamuly et al., 2006; Alreja & Kaur, 2016).
Properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-21-15-8-6-14(7-9-15)17-12-20-11-10-13-4-2-3-5-16(13)18(20)19-17/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWYGWRRHDDHSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61001-01-2 | |
Record name | 2-(4-Methoxyphenyl)imidazo(2,1-a)isoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061001012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-METHOXYPHENYL)IMIDAZO(2,1-A)ISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6XME2MS8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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